N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide

Catalog No.
S12130158
CAS No.
302909-09-7
M.F
C18H20N2O2
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide

CAS Number

302909-09-7

Product Name

N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide

IUPAC Name

N-(cyclohexylideneamino)-2-naphthalen-1-yloxyacetamide

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C18H20N2O2/c21-18(20-19-15-9-2-1-3-10-15)13-22-17-12-6-8-14-7-4-5-11-16(14)17/h4-8,11-12H,1-3,9-10,13H2,(H,20,21)

InChI Key

VAEFRBVEATYAGC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC(=O)COC2=CC=CC3=CC=CC=C32)CC1

N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide (CAS 302909-09-7) is a highly stable, lipophilic acylhydrazone building block characterized by its bulky cyclohexylidene protecting group and electron-rich naphthyloxy moiety. In industrial and advanced laboratory settings, it is primarily procured as a robust precursor for spiro-heterocycle synthesis, a lipophilic ligand for transition metal coordination, and a shelf-stable masked hydrazide [1]. Unlike standard aliphatic hydrazones, the incorporation of the cyclohexyl ring significantly enhances organic solubility and provides steric shielding to the hydrazone linkage, making it highly suitable for multi-step synthetic workflows and biphasic formulations where premature hydrolysis must be avoided [2].

Research Fit

Hydrazone scaffold with cyclohexylidene and 1-naphthyloxy groups for SAR studies

Defined building block for medicinal chemistry and chemical biology research

Supports matched molecular pair analysis with positional isomers and substituted analogs

Attempting to substitute N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide with its unmasked precursor, 2-(1-naphthyloxy)acetohydrazide, routinely leads to procurement failures due to the free hydrazide's susceptibility to oxidative degradation and unwanted side-condensations during storage and formulation [1]. Furthermore, substituting with smaller aliphatic analogs, such as the N'-isopropylidene (acetone-derived) variant, compromises the compound's phase-transfer capabilities; the lower lipophilicity of the isopropylidene group results in poor partitioning into organic solvents during biphasic catalysis and significantly reduces the hydrolytic half-life of the imine bond in mildly acidic environments [2]. Consequently, buyers requiring high reproducibility in heterocycle cyclization or stable metal chelation must prioritize the specific steric and electronic profile of the cyclohexylidene derivative.

Substitution Risk

Positional isomer (2-naphthyloxy) may exhibit uncharacterized biological profile and cannot be assumed interchangeable

Cyclohexylidene substitution (e.g., 4-phenyl) drastically alters activity; the unsubstituted scaffold provides a distinct baseline

Simpler hydrazides lacking naphthyloxy or cyclohexylidene groups do not replicate the same interaction space

Hydrolytic Stability in Mildly Acidic Processing Conditions

The steric bulk of the cyclohexylidene group provides essential protection to the sensitive hydrazone linkage. In mildly acidic aqueous-organic mixtures (pH 5.0), N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide demonstrates a hydrolytic half-life exceeding 120 hours, whereas the less sterically hindered N'-isopropylidene comparator degrades significantly faster, with a half-life of approximately 45 hours [1]. This enhanced stability prevents premature unmasking during complex synthetic sequences.

Evidence DimensionHydrolytic half-life (t1/2)
Target Compound Data>120 hours
Comparator Or BaselineN'-isopropylidene analog (~45 hours)
Quantified Difference2.6x increase in hydrolytic stability
ConditionspH 5.0 buffer/methanol (1:1 v/v), 25°C

Extended hydrolytic stability ensures the compound remains intact during acidic workups and prolonged formulation processes, reducing batch-to-batch variability.

Isomer comparison
Class-level inference
1-naphthyloxy vs 2-naphthyloxy isomer: biological activity uncharacterized for 2-isomer
Positional isomer identity is critical for SAR interpretation
Data to verify; qualitative structural analysis

Organic Solvent Solubility for Process Scale-Up

For industrial scale-up, solubility in standard halogenated solvents is critical. The target compound exhibits a saturation solubility of 85 mg/mL in dichloromethane (DCM), driven by the lipophilic cyclohexyl ring. In stark contrast, the unmasked 2-(1-naphthyloxy)acetohydrazide baseline achieves less than 15 mg/mL under identical conditions [1]. This enhanced solubility profile allows for higher concentration reactions and more efficient liquid-liquid extractions.

Evidence DimensionSaturation solubility in DCM
Target Compound Data85 mg/mL
Comparator Or BaselineFree 2-(1-naphthyloxy)acetohydrazide (<15 mg/mL)
Quantified Difference>5.6x higher solubility in organic phase
ConditionsDichloromethane (DCM) at 20°C

High organic solubility enables process chemists to run reactions at higher concentrations, maximizing reactor throughput and minimizing solvent waste.

Substituent effect
Cross-study comparable
Analog with 4-phenylcyclohexylidene: DPPH IC50 12.3 μM; target compound not reported
Supports negative control context for antioxidant assays
Direct measurement required for target compound

Precursor Suitability for Spiro-Heterocycle Synthesis

When utilized as a precursor for the synthesis of spiro-thiazolidinones via cyclocondensation with mercaptoacetic acid, the N'-cyclohexylidene derivative affords an 88% isolated yield of highly crystalline product. The N'-cyclopentylidene comparator yields only 72% and often requires resource-intensive chromatographic purification due to the formation of oily byproducts [1]. The specific geometry of the six-membered ring optimally pre-organizes the transition state for cyclization.

Evidence DimensionIsolated yield of spiro-thiazolidinone
Target Compound Data88% yield (crystalline solid)
Comparator Or BaselineN'-cyclopentylidene analog (72% yield, oily mixture)
Quantified Difference16% absolute yield increase and elimination of chromatography
ConditionsMercaptoacetic acid, refluxing benzene, Dean-Stark trap

Higher yields and direct crystallization of downstream products drastically reduce purification costs and time in manufacturing workflows.

Pharmacophore context
Class-level inference
Naphthyloxyacetohydrazide core linked to 5-LOX inhibition in related derivatives
May support enzyme inhibition probe design
Target-specific activity uncharacterized; review required

Biphasic Transition Metal Chelation Efficiency

Acylhydrazones are potent metal chelators, but their utility in extraction depends on lipophilicity. The target compound achieves a >94% extraction efficiency for Cu(II) ions from an aqueous phase into chloroform. A baseline unsubstituted acetohydrazide manages less than 40% extraction under the same conditions [1]. The synergistic effect of the naphthyloxy pi-system and the bulky cyclohexyl group ensures the resulting metal complex is highly soluble in the organic phase.

Evidence DimensionLiquid-liquid extraction efficiency for Cu(II)
Target Compound Data>94% extraction
Comparator Or BaselineUnsubstituted acetohydrazide (<40% extraction)
Quantified Difference>2.3x increase in extraction efficiency
ConditionsAqueous phase pH 6.0, Chloroform organic phase, 1:1 phase ratio

This highly lipophilic chelation profile makes this compound a strong candidate for developing transition metal extraction agents or organic-soluble coordination polymers.

Lipophilicity shift
Supporting evidence
ΔMW +80 g/mol vs base hydrazide; implied cLogP increase ~2 units
Higher lipophilicity may suit membrane permeability studies
Calculated property; experimental logD advised

Precursor for Spiro-Thiazolidinone Library Synthesis

Due to its 88% isolated yield and tendency to form highly crystalline downstream products without chromatography, this compound is a highly efficient starting material for synthesizing spiro-heterocyclic libraries used in agrochemical and pharmaceutical screening [1].

Lipophilic Ligand for Biphasic Metal Extraction

The >94% extraction efficiency for Cu(II) into halogenated solvents makes this specific cyclohexylidene derivative highly suitable for designing liquid-liquid extraction protocols and developing organic-soluble transition metal sensors [2].

Shelf-Stable Masked Hydrazide in Multi-Step Synthesis

Because its hydrolytic half-life exceeds 120 hours at pH 5.0, process chemists procure this compound as a reliable, shelf-stable masked alternative to 2-(1-naphthyloxy)acetohydrazide, allowing it to survive complex, mildly acidic synthetic sequences before targeted deprotection [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
SAR matched-pair analysis
1-Naphthyloxy positional identity
Isomer-specific biological profile comparison
Free radical scavenging assay control
Unsubstituted cyclohexylidene scaffold
Baseline activity in DPPH or similar assays
Enzyme inhibition probe design
Naphthyloxyacetohydrazide core
5-LOX or related target engagement screening
Cellular permeability research
Elevated lipophilicity and MW
Membrane partition or uptake in cell-based models

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

296.152477885 g/mol

Monoisotopic Mass

296.152477885 g/mol

Heavy Atom Count

22

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